molecular formula C22H25ClFN5O2 B12410474 Hpk1-IN-21

Hpk1-IN-21

Cat. No.: B12410474
M. Wt: 445.9 g/mol
InChI Key: GZQHHAHIJAPECC-VXKWHMMOSA-N
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Description

Hematopoietic progenitor kinase 1 inhibitor 21 (Hpk1-IN-21) is a highly selective inhibitor of hematopoietic progenitor kinase 1, a member of the mitogen-activated protein kinase kinase kinase kinase family. Hematopoietic progenitor kinase 1 negatively regulates activation signals in multiple immune cells, making it an attractive therapeutic target for various cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hematopoietic progenitor kinase 1 inhibitor 21 involves structure-based drug design and optimization. One approach includes the use of diaminopyrimidine carboxamides, which are synthesized through a series of reactions involving the coupling of amines with carboxylic acids, followed by cyclization and functional group modifications . Reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of hematopoietic progenitor kinase 1 inhibitor 21 involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process includes purification steps such as crystallization, chromatography, and recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Hematopoietic progenitor kinase 1 inhibitor 21 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Hematopoietic progenitor kinase 1 inhibitor 21 has several scientific research applications, including:

Mechanism of Action

Hematopoietic progenitor kinase 1 inhibitor 21 exerts its effects by selectively inhibiting the kinase activity of hematopoietic progenitor kinase 1. This inhibition disrupts the negative feedback loop in T cell receptor signaling, enhancing T cell activation and proliferation. The compound increases the avidity of the T cell receptor to recognize antigens and boosts cytokine production, leading to improved immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hematopoietic progenitor kinase 1 inhibitor 21 is unique due to its high selectivity and potency, which allows for effective inhibition of hematopoietic progenitor kinase 1 without off-target effects. This selectivity enhances its therapeutic potential and reduces the risk of adverse effects compared to other inhibitors .

Properties

Molecular Formula

C22H25ClFN5O2

Molecular Weight

445.9 g/mol

IUPAC Name

(1'S,3R)-5-[4-amino-3-(dimethylcarbamoyl)-2-fluorophenyl]-4-chloro-1'-methylspiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,3'-cyclopentane]-1'-carboxamide

InChI

InChI=1S/C22H25ClFN5O2/c1-21(20(26)31)6-7-22(9-21)10-28-18-15(22)16(23)12(8-27-18)11-4-5-13(25)14(17(11)24)19(30)29(2)3/h4-5,8H,6-7,9-10,25H2,1-3H3,(H2,26,31)(H,27,28)/t21-,22-/m0/s1

InChI Key

GZQHHAHIJAPECC-VXKWHMMOSA-N

Isomeric SMILES

C[C@@]1(CC[C@]2(C1)CNC3=NC=C(C(=C23)Cl)C4=C(C(=C(C=C4)N)C(=O)N(C)C)F)C(=O)N

Canonical SMILES

CC1(CCC2(C1)CNC3=NC=C(C(=C23)Cl)C4=C(C(=C(C=C4)N)C(=O)N(C)C)F)C(=O)N

Origin of Product

United States

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